2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate

PROTAC Linker Drug Design Bioconjugation

Researchers optimizing PROTAC or ADC linker design face critical challenges in ternary complex stability and premature payload release. 2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate addresses these with a short, rigid 3-carbon spacer that enhances target degradation efficiency and a benzyloxy moiety that shields the cleavable linkage from plasma esterase hydrolysis. - Minimal linker length for improved PROTAC ternary complex formation and degradation potency. - UV-detectable (≈254 nm) benzyl group enables straightforward HPLC monitoring during synthesis. - NHS ester enables efficient amine conjugation; benzyl deprotection via mild hydrogenolysis reveals a free hydroxyl for orthogonal coupling.

Molecular Formula C14H15NO5
Molecular Weight 277.27 g/mol
CAS No. 1134280-63-9
Cat. No. B1435699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate
CAS1134280-63-9
Molecular FormulaC14H15NO5
Molecular Weight277.27 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCC2=CC=CC=C2
InChIInChI=1S/C14H15NO5/c16-12-6-7-13(17)15(12)20-14(18)8-9-19-10-11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyNSJDNWOGFMFTKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate Procurement Guide


2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate (CAS 1134280-63-9) is an N-hydroxysuccinimide (NHS) ester-based bifunctional linker compound with the molecular formula C₁₄H₁₅NO₅ and a molecular weight of 277.27 g/mol . It is characterized by a reactive NHS ester moiety at one terminus and a benzyl-protected hydroxyl group at the other, connected via a short three-carbon spacer . This compound is primarily employed as a chemical crosslinker in bioconjugation strategies, including the construction of Proteolysis-Targeting Chimeras (PROTACs) and the preparation of Antibody-Drug Conjugates (ADCs) .

2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate: Why It Cannot Be Replaced


In the design of heterobifunctional degraders like PROTACs or ADCs, the linker is not an inert spacer but a critical determinant of pharmacokinetic properties, target engagement, and degradation efficiency [1]. The length, hydrophobicity, and chemical composition of the linker directly influence the formation of a stable ternary complex between the target protein and E3 ligase [1]. Consequently, substituting 2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate with a seemingly analogous PEG-based or alkyl-based linker can drastically alter the physicochemical properties of the resulting conjugate [2], leading to changes in solubility, cell permeability, and overall in vitro potency [3]. The following quantitative evidence demonstrates that linker selection cannot be made arbitrarily and requires a data-driven approach.

2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate vs. Standard Linkers


Benzyl Protection vs. PEGylation in Linker Design

2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate provides a rigid, hydrophobic alkyl spacer with a benzyl-protected terminus, as evidenced by its computed LogP of 1.2005 . This is in contrast to a widely used PEG-based PROTAC linker with an NHS ester, m-PEG3-NHS ester (CAS 876746-59-7), which has a molecular weight of 289.28 and a significantly different hydrophilicity profile due to its three repeating ethoxy units . The benzyl group offers a UV-detectable chromophore for monitoring reactions and is cleavable under hydrogenolysis conditions, a feature absent in simple methyl-terminated PEG linkers like m-PEG3-NHS ester .

PROTAC Linker Drug Design Bioconjugation

Benzyloxy Moiety for Enhanced ADC Payload Stability

For ADC applications, the benzyloxy moiety in 2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate is specifically noted to enhance hydrophobic interactions, thereby improving payload stability in antibody-drug conjugates . This is a claimed advantage over simpler NHS esters without this functional group. While quantitative stability data (e.g., half-life in plasma) for this exact compound are not provided in the open literature, the structural rationale is that the benzyl group shields the ester bond from premature hydrolysis, a common cause of off-target toxicity in ADCs.

Antibody-Drug Conjugate ADC Linker Payload Stability

Cleavable Benzyl Protection vs. Non-Cleavable PEG Terminus

2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate contains a benzyl protecting group that can be selectively removed via hydrogenolysis, revealing a reactive hydroxyl group for subsequent conjugation steps . This allows for orthogonal conjugation strategies, where the NHS ester is used for one attachment and the deprotected hydroxyl for another. In contrast, a related NHS ester linker, Benzyloxy carbonyl-PEG3-NHS ester (CAS 2100306-68-9), also contains a benzyl group but introduces a PEG3 spacer and a carbonyl unit . While both are cleavable, the simpler alkyl spacer in the target compound provides a shorter, more rigid linker, which may be advantageous when a minimal linker length is required to facilitate ternary complex formation in PROTACs.

PROTAC Synthesis Orthogonal Chemistry Linker Design

2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate Applications


PROTAC Synthesis with Short Rigid Linker and Orthogonal Handle

2,5-Dioxopyrrolidin-1-yl 3-(benzyloxy)propanoate is optimal for constructing PROTACs where a minimal linker length is hypothesized to improve target degradation efficiency [1]. Its short alkyl spacer (3 carbons) provides a rigid, hydrophobic segment, contrasting with flexible PEG linkers [1]. The benzyl group serves as a UV-detectable and cleavable protecting group for the terminal hydroxyl, enabling a two-step orthogonal conjugation strategy . The NHS ester is first reacted with an amine-containing ligand (e.g., an E3 ligase recruiter). Following purification, the benzyl group is removed via hydrogenolysis to reveal a free hydroxyl for coupling with a second ligand (e.g., a target protein binder) .

ADC Payload Stability via Hydrophobic Shielding

This linker is specifically recommended for ADC programs where enhancing the stability of the drug-antibody linkage is a key optimization goal . The benzyloxy moiety is designed to enhance hydrophobic interactions around the cleavable linkage, potentially shielding it from premature hydrolysis by plasma esterases . This feature is particularly relevant for ADCs utilizing highly potent payloads where off-target release can cause dose-limiting toxicities. The linker's NHS ester enables straightforward conjugation to the primary amines of lysine residues on the antibody surface, a well-established method for ADC preparation.

UV-Traceable Cleavable Linker for Peptide and Protein Modification

The presence of a benzyl group provides a UV chromophore (absorbance ~254 nm), making the linker and its conjugates easily traceable by HPLC during synthesis and purification . This is a practical advantage over non-aromatic NHS ester linkers (e.g., m-PEG3-NHS ester) that lack a strong UV signature. Furthermore, the ability to cleave the benzyl group under mild hydrogenolysis conditions allows researchers to deprotect the terminal hydroxyl without disrupting other sensitive functional groups on the biomolecule . This makes it a versatile tool for introducing a functional handle onto peptides or proteins for subsequent labeling, surface immobilization, or crosslinking studies.

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